Clothiapine

概要

説明

クロチアピンは、1960年代後半に初めて導入され、主に統合失調症、精神病関連障害、双極性障害、精神運動興奮、および不安の管理に使用されています . クロチアピンは、錠剤、バイアル、経口液など、さまざまな形態で入手可能で、スペイン、ベルギー、イタリア、スイス、イスラエル、台湾、南アフリカ、アルゼンチンなど、いくつかの国で販売されています .

2. 製法

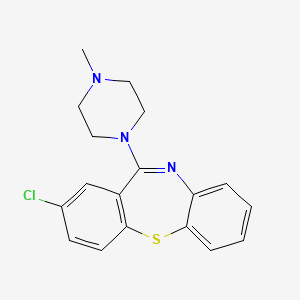

合成経路と反応条件: クロチアピンは、ジベンゾチアゼピンコアの形成を含む一連の化学反応を通じて合成されます。主要なステップは以下のとおりです。

ジベンゾチアゼピン環の形成: これは、2-クロロベンゾニトリルと2-アミノチオフェノールを塩基性条件下で反応させ、ジベンゾチアゼピンコアを形成することにより行われます。

置換反応: ジベンゾチアゼピンコアは、次に適切な塩基の存在下で1-メチルピペラジンと反応させ、ピペラジン部分を導入します.

工業的製造方法: クロチアピンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を最適化します。 連続フローリアクターと自動化システムの使用は、一貫性と品質を維持しながら、生産の拡大に役立ちます .

準備方法

Synthetic Routes and Reaction Conditions: Clothiapine is synthesized through a series of chemical reactions involving the formation of the dibenzothiazepine core. The key steps include:

Formation of the dibenzothiazepine ring: This involves the reaction of 2-chlorobenzonitrile with 2-aminothiophenol under basic conditions to form the dibenzothiazepine core.

Substitution reaction: The dibenzothiazepine core is then reacted with 1-methylpiperazine in the presence of a suitable base to introduce the piperazine moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

化学反応の分析

反応の種類: クロチアピンは、以下を含むさまざまな化学反応を起こします。

酸化: クロチアピンは、スルホキシドとスルホンを形成するために酸化することができます。

還元: 還元反応は、クロチアピンを対応する還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化生成物: スルホキシドとスルホン。

還元生成物: クロチアピンの還元型。

置換生成物: 使用される試薬に応じて、さまざまな置換誘導体.

4. 科学研究への応用

クロチアピンは、その薬理学的特性と臨床的応用について広く研究されてきました。重要な研究への応用には以下が含まれます。

精神医学: クロチアピンは、統合失調症、双極性障害、精神病関連障害の治療に使用されています。 .

神経科学: クロチアピンの作用機序に関する研究は、精神疾患における神経伝達物質受容体の役割についての洞察を提供してきました.

薬理学: クロチアピンの薬物動態と薬力学に関する研究は、その吸収、分布、代謝、排泄を理解するのに役立ってきました.

臨床試験: クロチアピンは、さまざまな患者集団における有効性と安全性を評価するために、さまざまな臨床試験で評価されてきました.

科学的研究の応用

Clinical Applications

1. Treatment of Acute Psychotic Illnesses

- Clothiapine is primarily indicated for acute psychotic episodes, including schizophrenia, schizoaffective disorder, manic phases of bipolar disorder, and brief psychotic episodes. It is particularly useful in cases where rapid sedation is necessary due to agitated or violent behavior .

- A meta-analysis reviewed several randomized clinical trials comparing this compound with other antipsychotics. The findings indicated that this compound was not superior to chlorpromazine or other standard treatments but showed comparable efficacy in managing acute psychotic symptoms .

2. Efficacy Compared to Other Antipsychotics

- In a study comparing this compound with chlorpromazine in chronic schizophrenia patients, this compound demonstrated significant superiority in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) scores .

- Another trial suggested that this compound might require less adjunctive treatment for EPS compared to zuclopenthixol acetate, indicating a potential benefit in minimizing side effects associated with traditional antipsychotics .

Dosage and Administration

This compound can be administered orally or via injection (intramuscular or intravenous). Typical dosages for acute psychosis range from 120 mg to 200 mg per day, with some cases requiring doses up to 360 mg per day . The choice between oral and injectable forms depends on the clinical scenario and patient compliance.

Case Studies and Research Findings

Several studies have explored the clinical applications of this compound:

作用機序

クロチアピンは、脳内の複数の神経伝達物質受容体に作用することでその効果を発揮します。主に以下のものを標的としています。

ドーパミンD2受容体: これらの受容体を遮断することで、精神病症状の軽減に役立ちます。

セロトニン5-HT2受容体: これらの受容体における拮抗作用は、その抗精神病作用と抗不安作用に貢献しています。

ヒスタミンH1受容体: この作用は、その鎮静作用の原因となっています。

ムスカリンM1受容体: これらの受容体との相互作用は、抗コリン作用を引き起こす可能性があります

6. 類似の化合物との比較

クロチアピンは、クロザピンやロキサピンなどの他のジベンゾチアゼピン誘導体と構造的に関連しています。 クロチアピンは、これらの化合物と区別する独自の特性を持っています。

類似の化合物:

- クロザピン

- ロキサピン

- クエチアピン

- オランザピン

結論として、クロチアピンは、精神医学および神経科学における幅広い用途を持つ貴重な抗精神病薬です。その独自の薬理学的プロファイルと作用機序は、さまざまな精神疾患の管理における重要なツールとなっています。

類似化合物との比較

- Clozapine

- Loxapine

- Quetiapine

- Olanzapine

生物活性

Clothiapine, a dibenzothiazepine neuroleptic, has gained attention for its potential therapeutic effects in treating various psychiatric disorders, particularly schizophrenia and acute psychotic episodes. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound's chemical structure is similar to that of clozapine, which suggests a comparable mechanism of action. It primarily functions as an antagonist at dopamine D2 receptors while also exhibiting activity at serotonin receptors, particularly the 5-HT2A receptor. This dual action may contribute to its effectiveness in managing symptoms of schizophrenia and other psychotic disorders.

Case Studies and Clinical Trials

- Comparison with Chlorpromazine : A study involving a double-blind crossover design compared this compound with chlorpromazine in patients with chronic schizophrenia. Results indicated that this compound was significantly superior to chlorpromazine in improving scores on the Positive and Negative Syndrome Scale (PANSS), Nurse's Observation Scale for Inpatient Evaluation (NOSIE), and Clinical Global Impression (CGI) scales .

- Meta-Analysis : A meta-analysis assessed the efficacy of this compound for acute psychosis by reviewing six databases and identifying five relevant clinical trials. The analysis concluded that this compound demonstrated significant improvement in managing acute psychotic symptoms compared to traditional antipsychotics like chlorpromazine and lorazepam .

- Adverse Effects : While this compound is effective, it is associated with extrapyramidal symptoms (EPS), akin to other typical neuroleptics. This side effect profile necessitates careful monitoring during treatment.

Pharmacokinetics

This compound is administered orally or via intramuscular injection, with absorption rates influenced by food intake. Its half-life allows for once-daily dosing in many cases, which can enhance patient compliance. The drug undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

Biological Activity Table

| Property | Details |

|---|---|

| Chemical Class | Dibenzothiazepine |

| Receptor Affinity | D2 Dopamine Antagonist; 5-HT2A Serotonin Antagonist |

| Typical Dosage | 40 mg to 100 mg daily |

| Common Side Effects | Extrapyramidal symptoms, sedation |

| Efficacy | Superior to chlorpromazine in clinical trials |

Research Findings

Recent studies have highlighted several key findings regarding this compound's biological activity:

- Neuroprotective Effects : this compound may exert neuroprotective effects through modulation of neuroinflammatory pathways, which could be beneficial in chronic psychiatric conditions.

- Impact on Cognitive Function : Some studies suggest that this compound may improve cognitive function in patients with schizophrenia, although further research is needed to establish this effect conclusively.

特性

IUPAC Name |

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAZGXDPUNNEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022851 | |

| Record name | Clothiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058-52-8 | |

| Record name | Clotiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clothiapine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clothiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clothiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clotiapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOTHIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z05HCY0X1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。